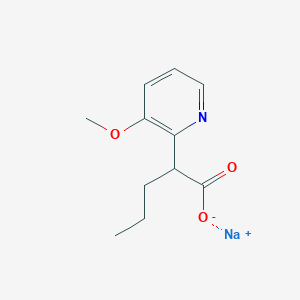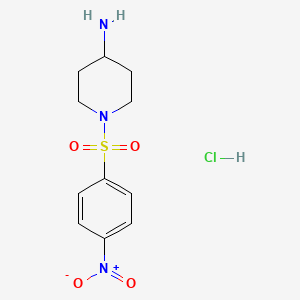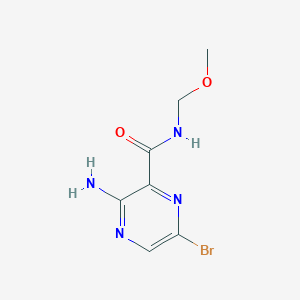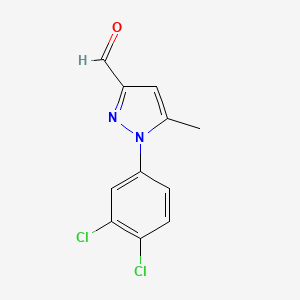
(2S,3S)-2-(pyridin-3-yl)oxolane-3-carboxylic acid
Vue d'ensemble
Description
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include synonyms and identifiers like CAS number .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This could involve various organic chemistry reactions, catalysts, and conditions .Molecular Structure Analysis
Molecular structure analysis often involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with different reagents under various conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound such as melting point, boiling point, solubility, acidity or basicity, and reactivity with common reagents would be analyzed .Applications De Recherche Scientifique
Reactivity with Metal Salts
Pyridine derivatives, including (2S,3S)-2-(pyridin-3-yl)oxolane-3-carboxylic acid, show distinct reactivity patterns when combined with metal salts. For example, pyridine-2,4,6-tricarboxylic acid reacts with Zn(II) salts to form different coordination polymers and metallomacrocycles, depending on the reaction conditions and the presence of pyridine. These reactions underline the potential of pyridine derivatives in synthesizing complex structures with metals, which could have implications for material science and catalysis (Ghosh, Savitha, & Bharadwaj, 2004).
Decarboxylative Coupling
The decarboxylative coupling of carboxylic acids with unsaturated compounds, catalyzed by Rh(III), demonstrates the utility of carboxylic acids as traceless activators in the synthesis of substituted pyridines. This process achieves high levels of regioselectivity and highlights a method for the functionalization of pyridine derivatives, which could be valuable in organic synthesis and pharmaceutical research (Neely & Rovis, 2014).
Crystal Structure and Molecular Interactions
The crystal structure analysis of pyridine derivatives, such as pyridine-2-(3′-mercaptopropanoic acid)-N-oxide, provides insights into their molecular organization. These studies reveal how additional functional groups can influence the molecular alignment, hydrogen bonding, and π-π interactions. Such analyses are crucial for understanding the solid-state behavior of these compounds, which is relevant for material science, particularly in designing new materials with specific properties (Ramasubramanian et al., 2007).
Functionalization and Redox-Annulations
The functionalization of cyclic amines through redox-annulations with α,β-unsaturated carbonyl compounds is another area where pyridine derivatives, including (2S,3S)-2-(pyridin-3-yl)oxolane-3-carboxylic acid, may find application. This method leads to the formation of ring-fused pyrrolines, which can be further transformed into pyrroles or pyrrolidines. Such reactions are of interest in the development of new synthetic methodologies for the construction of complex nitrogen-containing heterocycles, which are prevalent in many bioactive compounds (Kang et al., 2015).
Extraction and Separation Technologies
Pyridinecarboxylic acids' role in extraction and separation technologies is highlighted by their use in recovering carboxylic acids from aqueous solutions. Such processes are important in the pharmaceutical and biochemical industries, where efficient separation techniques are crucial for the production of high-purity compounds. Studies on the reactive extraction of pyridine-2-carboxylic acid using non-toxic extractant and diluent systems offer insights into designing more sustainable and less harmful separation processes (Datta & Kumar, 2014).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(2S,3S)-2-pyridin-3-yloxolane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-10(13)8-3-5-14-9(8)7-2-1-4-11-6-7/h1-2,4,6,8-9H,3,5H2,(H,12,13)/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSTUVUVNZQLNW-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1C(=O)O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H]([C@H]1C(=O)O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-2-(pyridin-3-yl)oxolane-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,6-Dichloro-2',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1407795.png)








![4-Ethoxy-2',3',4'-trifluoro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1407811.png)

